3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one
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Overview
Description
The compound “3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups including a bromophenyl group, an oxadiazole ring, and a quinolinone structure. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The bromophenyl group is likely to be electron-withdrawing, which could influence the reactivity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing bromophenyl groups, oxadiazole rings, and quinolinone structures are known to participate in a variety of chemical reactions. These could include electrophilic aromatic substitution reactions, nucleophilic substitutions, and redox reactions .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds structurally similar to 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one often involve the creation of 1,3,4-oxadiazole derivatives, which are known for their pharmacological activities. For example, a study by Gul et al. (2017) explored the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, highlighting the antimicrobial and hemolytic activity of these compounds. Such studies emphasize the significance of structural elucidation through techniques like IR, 1H-NMR, and mass spectral data, which are crucial for understanding the properties and potential applications of these molecules (Gul et al., 2017).
Antimicrobial Activity
The antimicrobial potential of 1,3,4-oxadiazole derivatives is a key area of interest. For instance, compounds synthesized in the study by Sirgamalla and Boda (2019) demonstrated significant antibacterial and antifungal activities, which were evaluated against various bacterial and fungal strains. This indicates the potential of such compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Sirgamalla & Boda, 2019).
Anticancer Properties
Research by Fang et al. (2016) on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed moderate to high levels of antitumor activities against various cancer cell lines. These findings underscore the potential of quinoline and oxadiazole derivatives in cancer therapy, particularly through mechanisms such as cell cycle arrest and apoptosis induction (Fang et al., 2016).
Material Science Applications
In addition to biomedical applications, these compounds have been studied for their physical properties and potential use in material science. For example, Godhani et al. (2013) investigated the thermo-physical properties of 1,3,4-oxadiazole derivatives, providing insights into molecular interactions and potential applications in designing materials with specific physical characteristics (Godhani et al., 2013).
Corrosion Inhibition
Research by Rbaa et al. (2018) on 8-Hydroxyquinoline derivatives showcased their effectiveness as corrosion inhibitors, highlighting another application of structurally related compounds in protecting metals against corrosion. This demonstrates the versatility of these compounds in industrial applications, particularly in materials protection and maintenance (Rbaa et al., 2018).
Safety and Hazards
Future Directions
The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other compounds containing similar functional groups. Additionally, further studies could be conducted to explore its chemical reactivity and potential uses in organic synthesis .
Properties
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2/c1-11-6-7-16-14(8-11)17(24)15(10-23(16)2)19-21-18(22-25-19)12-4-3-5-13(20)9-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVZFOFYFWSRGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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